molecular formula C9H14N2OS B2812397 2-(Methyl(thiazol-2-yl)amino)cyclopentan-1-ol CAS No. 2140787-15-9

2-(Methyl(thiazol-2-yl)amino)cyclopentan-1-ol

Cat. No. B2812397
CAS RN: 2140787-15-9
M. Wt: 198.28
InChI Key: UQTPYTRFIIBEIZ-UHFFFAOYSA-N
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Description

The compound “2-(Methyl(thiazol-2-yl)amino)cyclopentan-1-ol” is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The products obtained were characterized using IR, 1 HNMR, 13 C NMR, and elemental analysis .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Some thiazole derivatives have shown analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that they could be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have also been found to have antiviral properties . This could make them useful in the treatment of various viral infections.

Diuretic Activity

Some thiazole derivatives have shown diuretic activity . Diuretics help your body get rid of unneeded water and salt through the urine.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties . This suggests that they could be used in the treatment of epilepsy and other conditions that cause seizures.

Neuroprotective Activity

Thiazole derivatives have demonstrated neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests that they could be used in the development of new cancer treatments.

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions in the research of thiazole derivatives like “2-(Methyl(thiazol-2-yl)amino)cyclopentan-1-ol” could involve further exploration of their biological activities and potential applications in various fields .

properties

IUPAC Name

2-[methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-11(9-10-5-6-13-9)7-3-2-4-8(7)12/h5-8,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTPYTRFIIBEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol

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